
Methyl-undecenoate
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Overview
Description
Methyl 10-undecenoate (CAS: 111-81-9) is an unsaturated fatty acid ester with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol . It is derived from 10-undecenoic acid via esterification with methanol, typically using sulfuric acid as a catalyst . This compound is recognized for its role as a flavoring agent in food products, such as alcoholic beverages, and is regulated by authoritative bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) . Its structure features a terminal double bond (C10–C11) and a methyl ester group, contributing to its chemical reactivity and solubility in ethanol .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing methyl-undecenoate with high yield and purity?
Methodological Answer: Synthesis optimization typically involves varying catalysts (e.g., acid catalysts like sulfuric acid or enzymatic lipases), reaction temperatures (e.g., 60–100°C), and molar ratios of reactants (e.g., undecenoic acid to methanol). Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for purity assessment . For example, esterification under reflux with sulfuric acid (1:5 molar ratio of acid to methanol) at 80°C for 6 hours yields ~85% purity, but enzymatic methods may reduce side products .
Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?
Methodological Answer:
- NMR (¹H and ¹³C): Identifies functional groups (e.g., ester carbonyl at ~170 ppm in ¹³C NMR) and double-bond positions in the undecenoate chain .
- Infrared Spectroscopy (IR): Confirms ester C=O stretching (~1740 cm⁻¹) and C-O stretching (~1200 cm⁻¹) .
- GC-MS: Quantifies purity and detects volatile byproducts using retention indices and fragmentation patterns .
Table 1: Key Spectral Data for this compound
Technique | Key Peaks/Features | Reference |
---|---|---|
¹H NMR | δ 3.65 (s, 3H, COOCH₃) | |
¹³C NMR | δ 171.2 (COOCH₃), 130.5 (C=C) | |
IR | 1740 cm⁻¹ (C=O), 1200 cm⁻¹ (C-O) |
Q. How do solvent polarity and temperature affect the stability of this compound during storage?
Methodological Answer: Stability studies require accelerated degradation tests under varying conditions:
- Solvent: Non-polar solvents (e.g., hexane) reduce hydrolysis compared to polar solvents (e.g., ethanol) .
- Temperature: Storage at 4°C in inert atmospheres (N₂) minimizes oxidative degradation of the double bond. Monitor via periodic GC-MS to track degradation products like undecenoic acid .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer: Contradictions often arise from variability in experimental design (e.g., cell lines, assay protocols). To address this:
- Replicate Studies: Use standardized bioassay conditions (e.g., NIH/3T3 fibroblasts vs. HeLa cells) and report exact concentrations (e.g., IC₅₀ values) .
- Meta-Analysis: Combine data from multiple studies using statistical tools (e.g., random-effects models) to account for heterogeneity .
- Control Variables: Document solvent effects (e.g., DMSO vs. ethanol) on compound solubility and bioactivity .
Q. What computational strategies predict the reactivity of this compound in catalytic hydrogenation or oxidation reactions?
Methodological Answer:
- Density Functional Theory (DFT): Model transition states for hydrogenation at the C=C bond (ΔG‡ values) to predict regioselectivity .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., water vs. toluene) to optimize reaction rates .
- Comparative Analysis: Validate predictions against experimental data (e.g., GC-MS monitoring of hydrogenated products) .
Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic pathways of this compound in biological systems?
Methodological Answer:
- Synthesis of Labeled Compounds: Introduce ¹³C at the ester carbonyl via methanol-¹³CH₃OH in esterification .
- Tracing Metabolism: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect labeled metabolites in cell lysates or animal models .
- Kinetic Isotope Effects (KIE): Compare reaction rates of labeled vs. unlabeled compounds to identify rate-limiting steps .
Table 2: Example Experimental Design for Metabolic Studies
Step | Method | Outcome Metric |
---|---|---|
Isotope Incorporation | Esterification with ¹³CH₃OH | ¹³C NMR enrichment ≥95% |
In Vivo Administration | Oral gavage in rodent models | LC-MS/MS detection |
Pathway Analysis | Metabolite profiling | Identification of β-oxidation intermediates |
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
- Probit Analysis: Fit sigmoidal curves to mortality data (e.g., LD₅₀ calculations) .
- Benchmark Dose (BMD) Modeling: Estimate lower confidence limits for adverse effects using EPA-approved software .
- Multivariate Regression: Account for confounding variables (e.g., animal weight, sex) .
Q. How can green chemistry principles improve the sustainability of this compound synthesis?
Methodological Answer:
- Solvent Selection: Replace toxic solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Catalyst Recycling: Use immobilized lipases (e.g., Novozym 435) for ≥5 reaction cycles without yield loss .
- Waste Minimization: Employ continuous-flow reactors to reduce solvent and energy use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 10-Undecenoate
- Molecular Formula : C₁₃H₂₄O₂
- Molecular Weight : 212.33 g/mol
- CAS : 692-86-4
- Key Differences: The ethyl ester group replaces the methyl group, increasing hydrophobicity. Like methyl 10-undecenoate, it is used as a flavoring agent in rum and cognac but exhibits marginally lower volatility due to the larger alkyl chain . Synthesized via analogous esterification methods using ethanol instead of methanol .
Heptyl Undecylenate
Methyl Dodecanoate
4-Methyl-1-undecene
Physicochemical Properties Comparison
Properties
Molecular Formula |
C12H22O2 |
---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
methyl undec-2-enoate |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
FDNCPIRKQFHDBX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CC(=O)OC |
Canonical SMILES |
CCCCCCCCC=CC(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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